3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Beschreibung

BenchChem offers high-quality 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H32O16 |

|---|---|

Molekulargewicht |

624.5 g/mol |

IUPAC-Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |

InChI-Schlüssel |

SQRDLGLEZIBQLI-PDDXIVOGSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a flavonoid glycoside with noteworthy biological activities. The primary focus is on its natural sources, with a detailed exploration of its principal plant origin. This document outlines a robust methodology for the isolation and characterization of this compound, grounded in established scientific literature. Furthermore, it delves into the current understanding of its biological significance, particularly its hepatoprotective effects, to support further research and development initiatives.

Introduction

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS No. 28283-76-3) is a naturally occurring flavonoid that belongs to the flavonol subclass. Its chemical structure features a C6-C3-C6 backbone with a methoxy group at the 3'-position and a neohesperidoside moiety attached at the 7-position. The presence of multiple hydroxyl groups and the glycosidic linkage contribute to its physicochemical properties and biological activities. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, providing in-depth information on the sourcing, extraction, and therapeutic potential of this compound.

Natural Sources

The principal and most well-documented natural source of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is the plant Cleome droserifolia (Forssk.) Delile[1][2]. This perennial herb, belonging to the Cleomaceae family, is predominantly found in the deserts of Egypt and the Arabian Peninsula[3]. Phytochemical investigations of C. droserifolia have revealed a rich and diverse array of secondary metabolites, including a variety of flavonoids, terpenoids, and phenolic compounds[4][5]. The presence of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a notable characteristic of this plant's chemical profile.

While Cleome droserifolia is the primary confirmed source, ongoing phytochemical screening of other plant species may reveal additional sources of this flavonoid glycoside.

| Compound Name | Natural Source(s) | Family |

| 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside | Cleome droserifolia (Forssk.) Delile[1][2] | Cleomaceae |

Isolation and Characterization: A Methodological Workflow

The isolation and structural elucidation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside from Cleome droserifolia has been described in the scientific literature. The following protocol is a synthesized methodology based on established techniques for flavonoid glycoside extraction and purification.

Plant Material Collection and Extraction

-

Collection and Preparation: The aerial parts of Cleome droserifolia are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Caption: Workflow for the extraction of flavonoids from Cleome droserifolia.

Fractionation and Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The n-butanol fraction, being rich in glycosides, is subjected to column chromatography over a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, as indicated by TLC analysis, are further purified using preparative HPLC with a reversed-phase column (e.g., C18). A typical mobile phase would consist of a gradient of methanol and water.

Caption: Chromatographic purification workflow for the target flavonoid.

Structure Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides information on the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and the nature of the glycosidic linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule, including characteristic signals for the aromatic protons of the flavonoid skeleton and the anomeric protons of the sugar moieties.

-

¹³C-NMR: Reveals the number and types of carbon atoms present in the structure.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the flavonoid rings and the linkage of the neohesperidoside unit.

-

Biological Significance and Therapeutic Potential

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside has demonstrated notable biological activities, with its hepatoprotective effects being the most prominently reported.

Hepatoprotective Activity

Studies have shown that this flavonoid possesses moderate hepatoprotective activity[1]. In a key study, the compound was evaluated for its ability to protect against carbon tetrachloride (CCl₄)-induced liver injury in animal models. The protective effect is likely attributed to its antioxidant properties, which can mitigate oxidative stress, a key factor in CCl₄-induced hepatotoxicity.

Other Potential Activities

The broader phytochemical profile of Cleome droserifolia suggests that its constituent flavonoids may possess a range of other biological activities, including:

-

Antioxidant Activity: The polyphenolic nature of flavonoids imparts significant free radical scavenging capabilities[4][5].

-

Anti-inflammatory Effects: Flavonoids are known to modulate inflammatory pathways[5].

-

Antimicrobial Properties: Extracts of Cleome droserifolia have shown activity against various microorganisms[4].

-

Anticancer Potential: Certain flavonoids from Cleome species have been investigated for their cytotoxic effects on cancer cell lines.

Further research is warranted to specifically delineate the full spectrum of biological activities of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside and to elucidate its mechanisms of action.

Caption: Overview of the biological activities of the target flavonoid.

Conclusion

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, primarily sourced from Cleome droserifolia, represents a promising natural product with demonstrated hepatoprotective properties. The methodologies for its extraction, purification, and characterization are well-established, providing a solid foundation for further investigation. This technical guide offers a detailed resource for researchers and drug development professionals, aiming to facilitate future studies into the pharmacological applications and therapeutic potential of this intriguing flavonoid glycoside.

References

-

Abdel-Kader MS, Alqasoumi SI, Al-Taweel AM. Hepatoprotective constituents from Cleome droserifolia. Chem Pharm Bull (Tokyo). 2009 Jun;57(6):620-4. [Link]

- Moustafa, A. A., & Mahmoud, M. A. K. (2023). Importance of Cleome droserifolia as an endangered medicinal plant species in the Sinai Peninsula and the need for its conservation. An Egyptian natural heritage facing extinction. Advances in Medicinal Plant Research, 11(2), 43-51.

-

Hashem, A., & Shehata, M. G. (2021). Antioxidant and Antimicrobial Activity of Cleome droserifolia (Forssk.) Del. and Its Biological Effects on Redox Status, Immunity, and Gut Microflora. Antioxidants, 10(4), 585. [Link]

-

Act Malaria. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside. [Link]

-

PubChem. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential Surviving Effect of Cleome droserifolia Extract against Systemic Staphylococcus aureus Infection: Investigation of the Chemical Content of the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antimicrobial Activity of Cleome droserifolia (Forssk.) Del. and Its Biological Effects on Redox Status, Immunity, and Gut Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical characterization of Cleome droserifolia biomass and its application as in vitro antioxidant, anti-inflammatory, anti-diabetic, and anti-yeast agents :: BioResources [bioresources.cnr.ncsu.edu]

An In-Depth Technical Guide to 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Foreword

This technical guide provides a comprehensive overview of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a flavonoid glycoside with demonstrated hepatoprotective properties. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on its chemical nature, natural origins, biological activity, and the methodologies pertinent to its study. We will delve into the causality behind experimental choices and provide a framework for its further investigation and potential therapeutic application.

Introduction and Chemical Profile

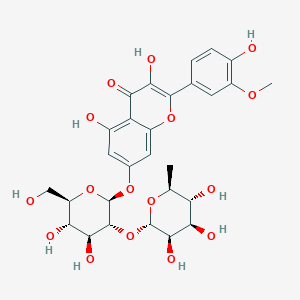

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, also known by its synonym Rhamnocitrin 3-O-neohesperidoside, is a naturally occurring flavonoid. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities.[1][2][3] This particular compound is a flavone, characterized by a C6-C3-C6 backbone structure, and is further classified as a flavonoid glycoside due to the presence of a neohesperidoside sugar moiety attached at the 7-position of the flavone core.[1]

The aglycone part of the molecule is a derivative of kaempferol, specifically rhamnocitrin (7-O-methylkaempferol). The key structural features include hydroxyl groups at positions 3, 5, and 4', and a methoxy group at the 3' position. The attachment of the disaccharide neohesperidose (composed of rhamnose and glucose) significantly influences its solubility and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C28H32O16 | [1][4][5] |

| Molecular Weight | 624.54 g/mol | [1][4][5] |

| CAS Number | 28283-76-3 | [1][5] |

| Appearance | Solid at room temperature | [5] |

| Solubility | Soluble in DMSO, may have limited solubility in water. | [5] |

Structural Elucidation: Spectral Data

The structural confirmation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside relies on a combination of spectroscopic techniques.

1.2.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of flavonoid glycosides. The fragmentation of the glycosidic bond is a characteristic feature, yielding ions corresponding to the aglycone and the sugar moiety.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of complex natural products. The chemical shifts and coupling constants of the protons and carbons in the flavone backbone and the sugar units provide definitive information about their connectivity and stereochemistry.

1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial characterization of flavonoids. The absorption spectra of flavones typically show two major absorption bands, Band I (in the range of 300–400 nm) and Band II (in the range of 240–280 nm). These bands correspond to the cinnamoyl and benzoyl systems of the flavonoid skeleton, respectively. The position of these bands can be influenced by the substitution pattern on the rings.

Natural Occurrence and Isolation

Natural Sources

The primary known natural source of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is the plant Cleome droserifolia.[1][2][3] This plant belongs to the Cleomaceae family and is found in arid and semi-arid regions.[3] The compound is one of several flavonoids that have been isolated from the aerial parts of this plant.[1]

Extraction and Isolation Protocol

The isolation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside from Cleome droserifolia involves a multi-step process designed to separate it from a complex mixture of other plant metabolites. The causality behind each step is crucial for a successful and efficient isolation.

Step 1: Plant Material Preparation and Extraction The aerial parts of Cleome droserifolia are air-dried and powdered to increase the surface area for solvent extraction. An ethanolic extraction is typically employed to efficiently extract a broad range of polar and moderately polar compounds, including flavonoid glycosides.[1]

Step 2: Solvent Partitioning The crude ethanol extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, and methanol). This step fractionates the extract based on the polarity of the constituents. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, being a polar glycoside, is expected to concentrate in the more polar fractions, such as the methanol fraction.[1]

Step 3: Chromatographic Purification The methanol fraction, enriched with the target compound, is then subjected to a series of chromatographic techniques for final purification. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to achieve initial separation based on polarity and size.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique that allows for the fine separation of closely related compounds, yielding the pure 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside.

The following diagram illustrates a general workflow for the isolation of this compound.

Biosynthesis

The biosynthesis of flavonoids is a well-established pathway in plants, starting from the general phenylpropanoid pathway. While the specific enzymatic steps for the synthesis of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside have not been elucidated in detail, a putative pathway can be constructed based on known flavonoid biosynthesis.

The core flavone structure is synthesized from phenylalanine. A series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, lead to the final product. The formation of the neohesperidoside linkage involves specific glycosyltransferases that attach rhamnose and glucose to the flavonoid aglycone.

The following diagram outlines the general biosynthetic pathway leading to flavonoid glycosides.

Pharmacological Activity: Hepatoprotection

The most significant reported biological activity of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is its hepatoprotective effect.[1] Studies have shown its ability to mitigate liver injury induced by toxins such as carbon tetrachloride (CCl4).[1]

In Vivo Evidence

In a study by Abdel-Kader et al. (2009), the hepatoprotective activity of the compound was evaluated in a rat model of CCl4-induced liver damage. The administration of the compound led to a significant reduction in the levels of serum liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are key biomarkers of liver injury.[1] Histopathological analysis of the liver tissue further confirmed the protective effect, showing a reduction in the extent of liver cell necrosis and inflammation.[1]

Proposed Mechanism of Action

The hepatoprotective mechanism of flavonoids is often multifactorial, involving antioxidant and anti-inflammatory actions. While the specific mechanism for 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside has not been fully elucidated, it is likely to involve the following pathways:

-

Antioxidant Activity: Flavonoids can directly scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS). This antioxidant capacity helps to protect liver cells from oxidative damage, a key event in CCl4-induced hepatotoxicity.

-

Anti-inflammatory Effects: Liver injury is often accompanied by an inflammatory response. Flavonoids can modulate inflammatory pathways, such as the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.

The following diagram illustrates the proposed hepatoprotective mechanism.

Analytical Methodologies

Accurate quantification of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside in plant extracts and biological matrices is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

HPLC-UV Method for Quantification

A reversed-phase HPLC method using a C18 column is typically employed for the separation of flavonoid glycosides. The mobile phase usually consists of a gradient of an aqueous solvent (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength corresponding to one of the absorption maxima of the compound.

Typical HPLC Parameters:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher proportion of A to a higher proportion of B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 265 nm and 350 nm.

Future Perspectives and Research Directions

While 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside has shown promise as a hepatoprotective agent, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its hepatoprotective action.

-

Pharmacokinetic and Bioavailability Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its in vivo efficacy.

-

Toxicology and Safety Assessment: Comprehensive toxicological studies are necessary to establish a safe dosage range for potential therapeutic use.

-

Investigation of Other Biological Activities: Screening for other potential pharmacological effects, such as antioxidant, anti-inflammatory, and anticancer activities, could broaden its therapeutic applications.

References

-

Abdel-Kader, M. S., Alqasoumi, S. I., & Al-Taweel, A. M. (2009). Hepatoprotective constituents from Cleome droserifolia. Chemical & Pharmaceutical Bulletin, 57(6), 620–624. [Link]

-

Moustafa, S. M., et al. (2020). Organic extracts from Cleome droserifolia exhibit effective caspase-dependent anticancer activity. BMC Complementary Medicine and Therapies, 20(1), 71. [Link]

-

El-Askary, H., et al. (2019). Importance of Cleome droserifolia as an endangered medicinal plant species in the Sinai Peninsula and the need for its conservation. Net Journal of Agricultural Science, 7(3), 85-93. [Link]

Sources

- 1. Hepatoprotective constituents from Cleome droserifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 5. Organic extracts from Cleome droserifolia exhibit effective caspase-dependent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS No. 28283-76-3), a flavonoid glycoside of significant interest. Isolated from natural sources such as Cleome droserifolia, this compound has demonstrated notable biological activities, including moderate hepatoprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, structural features, solubility, stability, and spectroscopic profile. Furthermore, it outlines field-proven experimental protocols for its isolation, purification, and characterization, providing a foundational resource for facilitating advanced research and development applications.

Introduction and Scientific Context

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found widely in plants.[2][4] It belongs to the flavonol subclass, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The subject molecule is a glycoside, meaning its core flavonoid structure (the aglycone) is attached to a sugar moiety. Specifically, it features a neohesperidoside sugar unit attached at the 7-position of the flavone A-ring.

The scientific impetus for studying this compound stems from its biological potential. Flavonoids, as a class, are renowned for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. The documented hepatoprotective activity of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside makes it a compelling candidate for further investigation in liver-related therapeutic areas.[1][2][3] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful preclinical or clinical development. These properties govern critical drug-like attributes, including absorption, distribution, metabolism, and excretion (ADME), as well as formulation feasibility. This guide serves to consolidate this essential data and provide the practical methodologies required to work with this compound effectively.

Chemical Identity and Structure

Nomenclature and Identification

-

Systematic Name: 2-(4-hydroxy-3-methoxyphenyl)-5-hydroxy-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3-(hydroxy)chromen-4-one

-

Common Name: 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

-

Related Aglycone: Isorhamnetin (3'-Methoxy-3,5,7,4'-tetrahydroxyflavone)

-

CAS Number: 28283-76-3[1]

Molecular Formula and Weight

Structural Elucidation

The molecule is composed of two primary units: a flavonoid aglycone and a disaccharide moiety.

-

Aglycone: The core is a flavone structure with hydroxyl groups at positions 3, 5, and 4', and a methoxy group at position 3'. This substitution pattern is crucial for its chemical reactivity and biological interactions.

-

Glycoside: A neohesperidoside unit (composed of α-L-rhamnopyranose and β-D-glucopyranose) is linked to the aglycone via an O-glycosidic bond at the C7-hydroxyl group. The presence of this bulky, polar sugar unit profoundly influences the molecule's solubility and pharmacokinetic profile compared to its aglycone.

Caption: Structural relationship of the core components.

Core Physicochemical Properties

The physicochemical characteristics of a compound are paramount for its handling, formulation, and ultimate biological efficacy. The data presented here is synthesized from supplier technical sheets and related flavonoid literature.

Summary of Properties

| Property | Value / Description | Reference(s) |

| CAS Number | 28283-76-3 | [1] |

| Molecular Formula | C₂₈H₃₂O₁₆ | [1][2] |

| Molecular Weight | 624.54 g/mol | [1][2] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| Solubility (In Vitro) | May dissolve in DMSO. For other solvents like ethanol or water, testing with small amounts is recommended. | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |

| Shipping Condition | Stable at ambient temperature for short periods (ordinary shipping). | [1] |

Solubility Profile

As a glycoside, the compound exhibits complex solubility. The large sugar moiety increases polarity, yet the flavonoid core is largely hydrophobic.

-

In Vitro Solubility: The compound is generally soluble in Dimethyl Sulfoxide (DMSO), which is the standard practice for initial in vitro screening of such compounds.[1] Solubility in aqueous buffers is expected to be low, a common characteristic of flavonoid glycosides. Forcing dissolution in aqueous media may require pH adjustment or the use of co-solvents.

-

In Vivo Formulation: Due to low water solubility, direct injection in aqueous buffers is often not feasible. The following are common formulation strategies tested for compounds with similar profiles:[1]

-

DMSO/Tween 80/Saline: A common ternary system where DMSO solubilizes the compound, Tween 80 acts as a surfactant to maintain the solution's stability, and saline is the vehicle. A typical ratio is 10:5:85.[1]

-

DMSO/PEG300/Tween 80/Saline: Polyethylene glycol (PEG) 300 is added as a co-solvent to improve solubility further. A representative ratio is 10:40:5:45.[1]

-

DMSO/Corn Oil: For oral or certain parenteral routes, a lipid-based vehicle can be used. A 10:90 ratio is a common starting point.[1]

-

Causality Insight: The choice of an in vivo formulation vehicle is critical. The goal is to maximize bioavailability without causing vehicle-induced toxicity. The use of surfactants and co-solvents like Tween 80 and PEG300 is a pragmatic approach to keep hydrophobic compounds, such as this flavonoid, in solution within an aqueous physiological environment, thereby preventing precipitation upon injection.

Spectroscopic Properties

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While specific spectra for this exact compound are not publicly available in the search results, the expected characteristics can be inferred from its structural class.

-

3.3.1 Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated aromatic system. Two major absorption bands are expected:

-

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation.

-

¹H NMR: Would show characteristic signals for aromatic protons on the A and B rings, a singlet for the 3'-methoxy group (~δ 3.9 ppm), and a complex region of overlapping signals for the two sugar units. The anomeric protons of the glucose and rhamnose units are key diagnostic signals.

-

¹³C NMR: Would provide signals for all 28 carbons. The carbonyl carbon (C4) is typically downfield (~δ 176-182 ppm). Signals for the methoxy carbon (~δ 56 ppm) and the carbons of the sugar moieties would also be present. Data for related flavonoids provides reference points for these chemical shifts.[8][9]

-

-

3.3.3 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The ESI-MS spectrum would show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the neohesperidoside moiety (a neutral loss of 308 Da), to yield the aglycone fragment. This fragmentation is a hallmark of flavonoid O-glycosides.[7][10]

Experimental Protocols for Characterization

The following sections provide standardized, field-proven methodologies for working with 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside.

Isolation and Purification Workflow

This protocol is a generalized workflow based on standard phytochemical methods for isolating flavonoids from plant material like Cleome droserifolia.[7][9][11]

Caption: General workflow for flavonoid glycoside isolation.

Step-by-Step Protocol:

-

Extraction: Macerate the air-dried, powdered plant material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. The flavonoid glycoside is expected to partition into the more polar ethyl acetate fraction.[7][9]

-

Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography over silica gel. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.[9]

-

Fraction Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or by using a staining reagent (e.g., ceric sulfate spray).

-

Final Purification: Pool the fractions containing the target compound and perform a final purification step, such as preparative HPLC, to achieve high purity (>95%).

Trustworthiness Insight: This multi-step purification process is a self-validating system. Each step provides an orthogonal mode of separation. The initial solvent partitioning separates compounds based on broad polarity, while column chromatography provides finer separation based on differential adsorption. Final analysis by HPLC confirms the purity of the final isolate.

Purity Assessment using HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of phytochemical isolates.

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid (or phosphoric acid).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be:

-

0-5 min: 10% B

-

5-30 min: 10% to 70% B

-

30-35 min: 70% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the λmax determined by UV-Vis spectroscopy (e.g., 254 nm and 340 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in DMSO or methanol.

-

Analysis: Purity is determined by integrating the peak area of the compound and expressing it as a percentage of the total peak area in the chromatogram.

Conclusion

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a flavonoid glycoside with established hepatoprotective potential. This guide has synthesized the available data on its core physicochemical properties, which are essential for its scientific handling and future development. Its molecular weight of 624.54 g/mol , limited aqueous solubility, and defined storage requirements are critical parameters for experimental design. The outlined spectroscopic characteristics provide a clear roadmap for its identification and characterization, while the detailed protocols for isolation and purity analysis offer a practical framework for researchers. A comprehensive understanding of these foundational properties is the critical first step in translating the therapeutic promise of this natural product into tangible clinical applications.

References

- InvivoChem. (n.d.). 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside.

- Vulcanchem. (2025). Sphaerobioside - 14988-20-6.

- MedChemExpress. (n.d.). 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside.

- Sigma-Aldrich. (n.d.). Sphaerobioside, 14988-20-6.

- Biosynth. (n.d.). 3,5,4'-Trihydroxy-7-methoxyflavone.

- PubChem. (n.d.). Rhamnazin 3-rutinoside.

- PubChem. (n.d.). Rhamnazin.

- CymitQuimica. (n.d.). 3,5,4'-Trihydroxy-7-methoxyflavone.

- PubChem. (n.d.). rhamnetin-3-O-neohesperidoside.

- Act Malaria. (n.d.). 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside.

- MDPI. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin.

- Rahman, M. M., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. ResearchGate.

- Pharmacognosy Journal. (n.d.). Isolation and Characterization of Flavones from Artemisia monosperma.

- ResearchGate. (n.d.). UV‐Vis. spectra, TIC profile, and mass spectra of 5,7,4′‐trihydroxy‐3′‐methoxyflavone.

- ResearchGate. (n.d.). UV spectrum of 5,6,3 ′ -trihydroxy-7,8,4 ′ -trimethoxyflavone, hesperetin, hydroquinone, arbutin and rosmarinic acid.

- National Institutes of Health (NIH). (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.

- Rahman, M. M., et al. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. ResearchGate.

Sources

- 1. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside | Flavonoids | 28283-76-3 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside | Act Malaria [actmalaria.org]

- 4. 3,5,4'-Trihydroxy-7-methoxyflavone | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

An In-Depth Technical Guide to 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: Nomenclature, Properties, and Methodologies

Introduction

This technical guide provides a comprehensive overview of the flavonol glycoside, 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a compound of growing interest in the fields of phytochemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, physicochemical properties, natural sources, biological activities, and detailed experimental protocols for its isolation and characterization. The content herein is synthesized from peer-reviewed literature and chemical databases to ensure scientific integrity and provide actionable insights for laboratory applications.

Part 1: Nomenclature and Chemical Identity

The systematic naming of flavonoids can often lead to a variety of synonyms and alternative names in scientific literature. A clear understanding of this nomenclature is critical for accurate literature searches and unambiguous scientific communication.

Primary Name and Synonyms

The primary systematic name for the topic compound is 3'-Methoxy-3,5,4'-trihydroxyflavone-7-O-neohesperidoside . However, it is more commonly known by names derived from its aglycone, Isorhamnetin . Isorhamnetin is the 3'-O-methylated derivative of Quercetin.

A comprehensive list of synonyms and identifiers is provided in the table below:

| Identifier Type | Identifier |

| Systematic Name | 3'-Methoxy-3,5,4'-trihydroxyflavone-7-O-neohesperidoside |

| Common Synonym | Isorhamnetin 7-O-neohesperidoside |

| CAS Number | 28283-76-3[1] |

| Alternative Name | Tamarixetin 7-O-neohesperidoside* |

*Note: Some databases associate CAS number 28283-76-3 with Tamarixetin 7-O-neohesperidoside. However, based on the systematic name, the aglycone is Isorhamnetin (3'-methoxy) and not Tamarixetin (4'-methoxy). This guide will proceed with the Isorhamnetin structure as the correct one corresponding to the primary name.

Chemical Structure

The chemical structure of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside consists of the flavonol aglycone, Isorhamnetin, linked at the 7-hydroxyl group to a neohesperidoside disaccharide. Neohesperidose is composed of α-L-rhamnose and β-D-glucose with a (1→2) linkage.

Caption: Proposed mechanism of hepatoprotection by Isorhamnetin 7-O-neohesperidoside.

Part 4: Experimental Protocols

The following sections detail a generalized workflow for the extraction, isolation, and characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside from Cleome droserifolia.

Extraction and Isolation Workflow

The isolation of this polar flavonoid glycoside from a complex plant matrix requires a multi-step process involving extraction, fractionation, and chromatography. The causality behind this workflow is to systematically enrich the target compound by removing other classes of phytochemicals with differing polarities.

Caption: General workflow for the extraction and isolation of the target flavonoid.

Step-by-Step Methodology

1. Plant Material and Extraction:

-

Rationale: The initial extraction with a hydroalcoholic solvent like 70% ethanol is a standard and effective method for extracting a broad range of polar and moderately polar compounds, including flavonoid glycosides, from plant material. [2] - Protocol:

-

Air-dry the aerial parts of Cleome droserifolia at room temperature in the dark to preserve phytochemical integrity.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Macerate the powdered plant material with 70% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

-

2. Fractionation:

-

Rationale: Liquid-liquid partitioning separates the complex crude extract into fractions of varying polarities. Flavonoid glycosides, being polar, will be concentrated in the more polar fractions.

-

Protocol:

-

Suspend the crude ethanolic extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The target compound, being a polar glycoside, is expected to remain in the final aqueous methanol or butanol fraction. [2] 3. Chromatographic Purification:

-

-

Rationale: Column chromatography is employed for the separation of compounds within the enriched polar fraction. Polyamide or Sephadex LH-20 are common stationary phases for flavonoid separation. Preparative HPLC is then used for final purification to achieve high purity.

-

Protocol:

-

Subject the concentrated polar fraction to column chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water (10:2:3 v/v/v) and visualizing under UV light (254 nm and 366 nm).

-

Pool fractions containing the target compound.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid).

-

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a primary tool for assessing the purity of the isolated compound and for quantitative analysis.

-

Typical Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile)

-

Detection: UV-Vis detector at ~254 nm and ~354 nm.

-

-

-

Mass Spectrometry (MS):

-

Rationale: ESI-MS/MS provides accurate mass determination for molecular formula confirmation and fragmentation patterns for structural elucidation.

-

Expected Ions: [M-H]⁻ at m/z 623.16.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the compound, including the confirmation of the aglycone structure, the nature of the sugar moieties, and the position of the glycosidic linkage.

-

Expected ¹H NMR Signals: Characteristic signals for the isorhamnetin aglycone (aromatic protons), and the neohesperidoside moiety (anomeric protons and other sugar protons).

-

Conclusion

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a bioactive flavonoid with demonstrated hepatoprotective properties. This guide provides a foundational understanding of its chemical identity, properties, and the methodologies required for its study. The presented protocols, while based on established phytochemical techniques, should be optimized for specific laboratory conditions. Further research into the precise mechanisms of action and potential therapeutic applications of this compound is warranted.

References

-

Abdel-Kader, M. S., et al. (2009). Hepatoprotective constituents from Cleome droserifolia. Chemical & Pharmaceutical Bulletin, 57(6), 620-624. [Link]

-

PubChem. (n.d.). Isorhamnetin. Retrieved from [Link]

-

Wang, Y., et al. (2018). Isorhamnetin: A hepatoprotective flavonoid inhibits apoptosis and autophagy via P38/PPAR-α pathway in mice. Biomedicine & Pharmacotherapy, 103, 800-811. [Link]

-

Ezzat, S. M., & Motaal, A. A. (2012). Isolation of new cytotoxic metabolites from Cleome droserifolia growing in Egypt. Zeitschrift für Naturforschung C, 67(5-6), 266-274. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0026213). Retrieved from [Link]

Sources

A Technical Guide to the Hepatoprotective Mechanisms of Rhoifolin (3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the hepatoprotective effects of Rhoifolin, a flavonoid with significant therapeutic potential. We will dissect the core signaling pathways modulated by this compound, offering a technical resource for researchers investigating novel treatments for liver diseases.

Introduction: The Therapeutic Promise of Rhoifolin

Rhoifolin, chemically known as 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, is a flavonoid glycoside found in a variety of plants, particularly in the Citrus genus[1][2]. Traditionally, plants containing rhoifolin have been used in phytomedicine for a range of ailments[2]. Modern preclinical research has begun to validate these uses, demonstrating that rhoifolin possesses a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][4]. Of particular interest to the field of drug development is its pronounced hepatoprotective activity[1][3][5][6]. This guide will synthesize the current understanding of how rhoifolin exerts its liver-protective effects at a molecular level.

Core Hepatoprotective Mechanisms of Rhoifolin

The hepatoprotective action of rhoifolin is not attributed to a single mode of action but rather to a multi-targeted engagement of key cellular pathways involved in liver injury. The primary mechanisms identified include potent anti-inflammatory effects, robust antioxidant activity, and the modulation of apoptosis.

Anti-Inflammatory Action: Inhibition of the TLR4/NF-κB Signaling Pathway

A cornerstone of rhoifolin's hepatoprotective mechanism is its ability to suppress inflammation. In the context of alcoholic liver disease (ALD), for instance, rhoifolin has been shown to inhibit the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway[1][7][8][9][10].

Ethanol-induced liver injury often involves the upregulation of TLR4, which, upon activation, triggers a downstream cascade leading to the phosphorylation and activation of NF-κB[1][7]. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[7][8][10][11]. Rhoifolin intervenes in this process by downregulating the expression of TLR4 and inhibiting the phosphorylation of NF-κB[1][7][8]. This, in turn, leads to a significant reduction in the serum levels of these pro-inflammatory cytokines, thereby mitigating the inflammatory response in the liver[7][10][11][12].

Logical Relationship: Rhoifolin's Anti-Inflammatory Cascade

Caption: Rhoifolin's inhibition of the TLR4/NF-κB pathway.

Antioxidant Effects: Combating Oxidative Stress

Oxidative stress is a major driver of liver damage in various pathologies. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. Rhoifolin demonstrates significant antioxidant properties that contribute to its hepatoprotective effects[10][12][13].

One key mechanism is the downregulation of cytochrome P450 2E1 (CYP2E1)[1][7][8]. CYP2E1 is an enzyme involved in the metabolism of ethanol and other xenobiotics, and its activity can lead to the generation of ROS[7]. By reducing the expression of CYP2E1, rhoifolin curtails a major source of oxidative stress in alcohol-induced liver injury[7][8].

Furthermore, rhoifolin bolsters the endogenous antioxidant defense system. Studies have shown that treatment with rhoifolin increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and the levels of glutathione (GSH) in liver tissue[7][10][12]. Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage[7][10]. In some contexts, rhoifolin's antioxidant effects are also linked to the activation of the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses[12].

Signaling Pathway: Rhoifolin's Antioxidant Mechanism

Caption: Rhoifolin's modulation of oxidative stress pathways.

Anti-Apoptotic Regulation

Apoptosis, or programmed cell death, plays a crucial role in the progression of liver diseases. Rhoifolin has been shown to protect hepatocytes from apoptosis induced by toxins like ethanol[7][8]. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Specifically, rhoifolin treatment has been observed to increase the expression of the anti-apoptotic protein Bcl-2[7][8]. Simultaneously, it suppresses the expression of the pro-apoptotic protein Bax and the executioner caspase, caspase-3[7][8]. The balance between pro- and anti-apoptotic proteins is critical for cell survival, and by shifting this balance towards survival, rhoifolin helps to preserve liver cell integrity. In the context of autoimmune hepatitis, rhoifolin has also been shown to regulate apoptotic cascade signaling through the IL-6/JAK2/STAT1/STAT3 pathway, controlling BNIP3 activity[14].

Pathway Diagram: Rhoifolin's Anti-Apoptotic Effects

Caption: Rhoifolin's modulation of the apoptotic pathway.

Experimental Models and Protocols for Studying Rhoifolin's Hepatoprotective Effects

The investigation of rhoifolin's hepatoprotective mechanisms relies on a combination of in vitro and in vivo experimental models. The choice of model is critical and depends on the specific aspect of liver injury being studied[15][16][17][18][19].

In Vitro Models

In vitro models are essential for dissecting the direct cellular and molecular effects of rhoifolin on hepatocytes[20][21][22][23].

-

Cell Lines:

-

HepG2 and HepaRG cells: These are human hepatoma cell lines commonly used for hepatotoxicity screening[24][25]. They are valuable for initial assessments of cytotoxicity and mechanistic studies. However, it is important to note that as cancer-derived cell lines, their metabolic activity may not fully recapitulate that of primary hepatocytes[24].

-

LO2 cells: A human normal hepatocyte cell line used to model alcohol-induced liver damage[7][8].

-

-

Primary Human Hepatocytes (PHH):

Experimental Workflow: In Vitro Assessment of Rhoifolin

Sources

- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpjournal.com [ijpjournal.com]

- 5. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside | Act Malaria [actmalaria.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway [frontiersin.org]

- 11. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic efficacy of rhoifolin in type 2 diabetes mellitus: Effects on metabolic parameters, hepatic function, and oxidative stress: a dose-dependent study [frontiersin.org]

- 13. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhoifolin Attenuates Concanavalin A-Induced Autoimmune Hepatitis in Mice via JAKs/STATs Mediated Immune and Apoptotic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomed.cas.cz [biomed.cas.cz]

- 18. jazindia.com [jazindia.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. bioivt.com [bioivt.com]

- 23. In Vitro Models for Studying Chronic Drug-Induced Liver Injury | MDPI [mdpi.com]

- 24. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

An In-Depth Technical Guide to the Structure Elucidation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

This guide provides a comprehensive walkthrough of the analytical methodologies and scientific reasoning employed in the structural elucidation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a flavonoid glycoside with noted hepatoprotective activity.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of natural products.

Introduction

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a naturally occurring flavonoid that has been isolated from Cleome droserifolia.[1][2] Flavonoids constitute a broad class of plant secondary metabolites with diverse biological activities, making them a focal point of phytochemical and pharmacological research. The precise determination of their structure is paramount for understanding their mechanism of action and for any subsequent drug development efforts. This guide will detail the logical sequence of spectroscopic and chemical analyses required to unambiguously determine the structure of this complex molecule, which comprises a flavone aglycone and a disaccharide moiety.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation in a pure form. For 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a typical isolation protocol from the aerial parts of Cleome droserifolia involves the following steps:

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature. This choice is dictated by the polar nature of the glycosidic flavonoid.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step serves to separate compounds based on their polarity. The target compound, being a polar glycoside, is expected to remain in the aqueous or be partially extracted into the ethyl acetate fraction.

-

Column Chromatography: The fraction enriched with the target compound is subjected to column chromatography. A common choice for the stationary phase is silica gel, with a gradient mobile phase of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol mixtures).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., C18). A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is employed as the mobile phase. Fractions are collected and monitored by analytical HPLC to assess purity.

The rationale behind this multi-step purification process is the sequential enrichment of the target compound by exploiting its unique polarity and chromatographic behavior, thereby removing impurities with different physicochemical properties.

Structural Elucidation of the Aglycone and Sugar Moieties

Once a pure compound is obtained, the next critical step is to determine its chemical structure. This is a multi-faceted process involving a combination of spectroscopic techniques and chemical degradation.

Acid Hydrolysis: Cleaving the Glycosidic Bond

To simplify the structural analysis, the glycoside is first hydrolyzed to separate the aglycone (the non-sugar part) from the sugar moiety.

-

Dissolve a small amount of the purified compound in a solution of dilute acid (e.g., 2M HCl in aqueous methanol).

-

Heat the mixture under reflux for a defined period (typically 1-3 hours).

-

After cooling, neutralize the reaction mixture and extract the aglycone with a suitable organic solvent (e.g., ethyl acetate).

-

The aqueous layer containing the sugars is analyzed separately.

This process breaks the O-glycosidic bond, yielding the aglycone and the constituent monosaccharides.

Identification of the Sugar Moieties

The sugars in the aqueous layer from the acid hydrolysis are identified by comparing their chromatographic behavior (e.g., on thin-layer chromatography or gas chromatography after derivatization) and optical rotation with those of authentic sugar standards. For 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, this analysis reveals the presence of D-glucose and L-rhamnose .

Spectroscopic Analysis

A combination of spectroscopic methods is employed to piece together the complete structure of the intact glycoside.

UV-Vis Spectroscopy: The Flavonoid Fingerprint

UV-Vis spectroscopy provides initial clues about the class of the flavonoid and the oxygenation pattern of the aromatic rings. The spectrum of a flavonoid typically shows two main absorption bands: Band I (300–380 nm) and Band II (240–280 nm).

The UV spectrum of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside in methanol would be expected to show absorption maxima characteristic of a flavonol. The use of shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) can provide further information about the location of free hydroxyl groups on the flavonoid skeleton.

| Reagent | Expected Shift and Interpretation |

| NaOMe | A bathochromic shift in Band I indicates a free 4'-hydroxyl group. |

| AlCl₃ | A bathochromic shift in Band I indicates the presence of a 5-hydroxyl group. |

| NaOAc | A bathochromic shift in Band II indicates a free 7-hydroxyl group. The absence of this shift suggests substitution at this position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for a flavonoid glycoside include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~1650 | C=O stretching (conjugated ketone) |

| ~1600, 1500 | C=C stretching (aromatic rings) |

| ~1200-1000 | C-O stretching (ethers, alcohols, glycosidic bond) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. For 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, with a molecular formula of C₂₈H₃₂O₁₆, the expected molecular weight is 624.54.

In ESI-MS/MS analysis, the fragmentation pattern is key to identifying the aglycone and the sugar sequence.

-

Loss of the terminal sugar: A neutral loss of 146 Da would indicate the loss of a deoxyhexose (rhamnose).

-

Loss of the inner sugar: A subsequent loss of 162 Da would indicate the loss of a hexose (glucose).

-

Aglycone fragment: The remaining ion would correspond to the protonated aglycone.

The sequence of sugar loss helps to determine the interglycosidic linkage. The presence of a neohesperidoside (rhamnosyl-(1→2)-glucoside) is often inferred from the fragmentation pattern and confirmed by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful technique for the complete and unambiguous structure elucidation of complex molecules.

The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. Key signals for 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside would include:

-

Aromatic protons: Signals in the region of δ 6.0-8.0 ppm, corresponding to the protons on the A and B rings of the flavone skeleton. The coupling patterns reveal the substitution pattern.

-

Anomeric protons: Two signals, typically between δ 4.5 and 5.5 ppm, corresponding to the H-1 protons of the two sugar units. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkages (α or β).

-

Sugar protons: A complex set of signals between δ 3.0 and 4.5 ppm.

-

Methoxy protons: A singlet around δ 3.9 ppm.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals include:

-

Carbonyl carbon: A signal around δ 178 ppm for the C-4 ketone.

-

Aromatic and olefinic carbons: Signals in the region of δ 90-165 ppm.

-

Sugar carbons: Signals in the region of δ 60-105 ppm.

-

Methoxy carbon: A signal around δ 56 ppm.

2D NMR experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the aglycone and the individual sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting the different structural fragments. Specifically, HMBC correlations will establish:

-

The position of the methoxy group on the B-ring.

-

The attachment point of the neohesperidoside moiety to the 7-position of the A-ring (a correlation between the anomeric proton of the glucose and C-7 of the aglycone).

-

The interglycosidic linkage between rhamnose and glucose (a correlation between the anomeric proton of rhamnose and C-2 of glucose).

-

Assembling the Structure

By integrating the data from all the aforementioned analyses, the complete structure of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside can be confidently assembled.

-

Aglycone Structure: The UV, MS, and NMR data confirm a flavonol skeleton with hydroxyl groups at positions 3, 5, and 4', and a methoxy group at the 3' position.

-

Sugar Identity: Acid hydrolysis identifies the sugars as D-glucose and L-rhamnose.

-

Glycosylation Site: The lack of a bathochromic shift with NaOAc in the UV spectrum, combined with HMBC correlations between the anomeric proton of glucose and C-7 of the aglycone, confirms that the disaccharide is attached at the 7-position.

-

Interglycosidic Linkage: HMBC correlations between the anomeric proton of rhamnose and C-2 of glucose establish a 1→2 linkage, characteristic of a neohesperidoside.

-

Stereochemistry: The coupling constants of the anomeric protons in the ¹H NMR spectrum confirm the β-linkage for glucose and the α-linkage for rhamnose.

Thus, the structure is unequivocally determined as 3'-Methoxy-3,5,4'-trihydroxyflavone-7-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside.

Conclusion

The structure elucidation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a systematic process that relies on the synergistic application of chromatographic separation, chemical degradation, and a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the aglycone structure, the identity and sequence of the sugar moieties, the point of glycosylation, and the stereochemistry of the glycosidic linkages. This detailed structural information is a prerequisite for understanding the compound's biological activity and for its potential development as a therapeutic agent.

References

-

Abdel-Kader, M. S., Alqasoumi, S. I., & Al-Taweel, A. M. (2009). Hepatoprotective constituents from Cleome droserifolia. Chemical & Pharmaceutical Bulletin, 57(6), 620–624. [Link]

-

Zengin, G., et al. (2024). Comprehensive chemical profiling, bioactivity evaluation, and computational modelling of various extracts from cleome ornithopodioides L. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Afifi, M. S., et al. (2013). Pharmacological and Phytochemical Appraisal of Selected Medicinal Plants from Jordan with Claimed Antidiabetic Activities. Scientia Pharmaceutica, 81(4), 1039-1064. [Link]

-

El-Askary, H., et al. (2019). Characterization of hepatoprotective metabolites from Artemisia annua and Cleome droserifolia using HPLC/PDA/ESI/MS–MS. Brazilian Journal of Pharmacognosy, 29, 195-203. [Link]

-

Costa, G., et al. (2015). Validation of a RP-HPLC Method for Quantitation of Phenolic Compounds in three Different Extracts from Cymbopogon citratus. Research Journal of Medicinal Plants, 9, 331-339. [Link]

Sources

The Nexus of Glycosidic Linkage and Gut Microbiota: An In-Depth Technical Guide to the Bioavailability of Flavonoid Neohesperidosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid neohesperidosides, a class of polyphenolic compounds abundant in citrus fruits, present a paradox in nutrition and pharmacology. While exhibiting potent bioactive properties in vitro, their systemic effects in vivo are often curtailed by low bioavailability. This technical guide provides a comprehensive exploration of the critical factors governing the bioavailability of these compounds, with a particular focus on the indispensable role of the gut microbiota. We will dissect the journey of prominent neohesperidosides like naringin, neohesperidin, and rhoifolin from ingestion to systemic circulation, elucidating the enzymatic transformations that are paramount for their absorption. This guide will further detail the established in vitro and in vivo methodologies for accurately assessing their bioavailability, offering field-proven insights into experimental design and data interpretation for researchers in drug discovery and development.

Introduction: The Bioavailability Conundrum of Neohesperidosides

Flavonoid neohesperidosides, characterized by a disaccharide neohesperidose (rhamnose linked to glucose) attached to a flavonoid aglycone, are a significant component of the human diet, primarily through the consumption of citrus fruits and their products. Notable examples include naringin, responsible for the bitter taste of grapefruit, neohesperidin, found in bitter oranges, and rhoifolin from various citrus species.[1][2] These compounds have garnered considerable scientific interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4]

However, the translation of these in vitro bioactivities to in vivo efficacy is often hampered by their inherently low oral bioavailability.[5][6] The large and hydrophilic neohesperidose moiety presents a formidable challenge for direct absorption across the intestinal epithelium. This guide will illuminate the intricate pathway these molecules undertake, emphasizing that their journey to bioactivity is not a solo endeavor but a symbiotic partnership with our intestinal inhabitants.

The Decisive Role of Gut Microbiota: Gatekeepers to Absorption

The bioavailability of flavonoid neohesperidosides is almost entirely dependent on the metabolic activity of the gut microbiota.[7][8] The initial and most critical step is the enzymatic hydrolysis of the glycosidic bond, liberating the more lipophilic aglycone, which can then be absorbed.

Enzymatic Deglycosylation: The Two-Step Molecular Key

The breakdown of the neohesperidose sugar is a two-step process catalyzed by specific bacterial enzymes:

-

α-L-rhamnosidase: This enzyme first cleaves the terminal rhamnose from the neohesperidose moiety.[3][9]

-

β-D-glucosidase: Subsequently, this enzyme hydrolyzes the remaining glucose molecule, releasing the flavonoid aglycone.[9]

This enzymatic cascade is essential. For instance, naringin is hydrolyzed to naringenin, and neohesperidin is converted to hesperetin.[9] Without these microbial enzymes, the parent neohesperidoside would largely pass through the gastrointestinal tract unabsorbed.

Several bacterial species residing in the human gut have been identified to possess these crucial enzymatic activities, including strains of Bacteroides, Bifidobacterium, and Lactobacillus.[7][10] The composition and metabolic activity of an individual's gut microbiota can, therefore, significantly influence the extent and rate of neohesperidoside absorption, leading to inter-individual variations in bioavailability.[8]

Caption: Initial metabolism of flavonoid neohesperidosides in the gut lumen.

Absorption, Metabolism, and Excretion of Liberated Aglycones

Once the aglycones are released, they can be absorbed by the enterocytes of the small intestine, primarily through passive diffusion due to their increased lipophilicity.[11] However, their journey is far from over. Upon entering the enterocytes and subsequently the liver, they undergo extensive phase I and phase II metabolism.[5][12]

-

Phase I Metabolism: This involves reactions such as oxidation and demethylation, catalyzed by cytochrome P450 enzymes.[5]

-

Phase II Metabolism: The aglycones and their phase I metabolites are rapidly conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[13] These conjugation reactions are highly efficient, meaning that the free aglycone is rarely found in systemic circulation.[14]

The resulting conjugated metabolites are the primary forms of these flavonoids found in the bloodstream and are eventually excreted in the urine and feces.[5]

Caption: Post-absorption metabolism of flavonoid aglycones.

Factors Influencing the Bioavailability of Flavonoid Neohesperidosides

The bioavailability of these compounds is not a fixed value but is influenced by a multitude of factors:

| Factor | Description | Impact on Bioavailability |

| Chemical Structure | The specific aglycone and the nature of the glycosidic linkage can affect enzymatic hydrolysis rates. | Variations in bioavailability between different neohesperidosides. |

| Food Matrix | The presence of other food components, such as fats and proteins, can alter transit time and microbial activity.[12] | Can either enhance or inhibit absorption. |

| Gut Microbiota Composition | Inter-individual differences in the types and abundance of gut bacteria directly impact the efficiency of deglycosylation.[8] | A primary source of variability in bioavailability among individuals. |

| Host Factors | Age, genetics, and underlying health conditions can influence gut microbiota and metabolic enzyme activity.[12] | Contributes to inter-individual differences. |

| Dosage Form | The formulation of a supplement or drug can affect its dissolution and interaction with gut microbiota. | Can be optimized to enhance bioavailability. |

Methodologies for Assessing Bioavailability

A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive understanding of flavonoid neohesperidoside bioavailability.

In Vitro Models

5.1.1. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption.[11][15] When cultured, these cells differentiate to form a monolayer with morphological and functional similarities to the small intestinal epithelium, including the formation of tight junctions and the expression of transporters.[15]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., MEM with 10% FBS) and seeded onto permeable Transwell inserts.[11] The cells are maintained for 19-21 days to allow for differentiation and formation of a confluent monolayer.[11]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial and is verified by measuring the transepithelial electrical resistance (TEER). TEER values above a certain threshold (e.g., 300-600 Ω·cm²) indicate a well-formed monolayer.[2][15]

-

Permeability Experiment:

-

The flavonoid neohesperidoside or its aglycone (at a defined concentration, e.g., 40 µM) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.[11]

-

The basolateral (BL) side, representing the bloodstream, contains a flavonoid-free buffer.

-

Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of compound that has traversed the monolayer.[16]

-

To assess active efflux, the experiment can be reversed by adding the compound to the BL side and sampling from the AP side.[11]

-

-

Sample Analysis: The concentration of the flavonoid in the collected samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[17]

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound on the receiver side.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound on the donor side.

-

Caption: Experimental workflow for a Caco-2 cell permeability assay.

5.1.2. In Vitro Liver Microsome Stability Assay

This assay is used to assess the metabolic stability of the flavonoid aglycones in the liver, providing an indication of their susceptibility to phase I metabolism.[18]

Experimental Protocol: Liver Microsome Stability Assay

-

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from human or rat), a phosphate buffer (pH 7.4), and the flavonoid aglycone at a known concentration (e.g., 1 µM).[18][19]

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[18] A control incubation without NADPH is also performed.[18]

-

Time-Course Sampling: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18][20]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[20]

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent flavonoid.[18]

-

Data Analysis: The rate of disappearance of the flavonoid is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

In Vivo Models

5.2.1. Pharmacokinetic Studies in Animal Models

Animal models, most commonly rats, are indispensable for studying the overall absorption, distribution, metabolism, and excretion (ADME) of flavonoid neohesperidosides and their metabolites in a whole-organism context.[21][22]

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Preparation: Male Sprague-Dawley rats are typically used.[21][23] The animals are fasted overnight before the study to ensure an empty stomach.[23]

-

Dosing: The flavonoid neohesperidoside is administered orally (e.g., via gavage) at a specific dose.[22] For determining absolute bioavailability, a separate group of animals receives an intravenous (IV) administration of the aglycone.

-